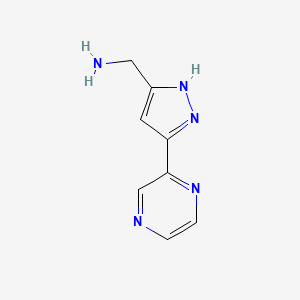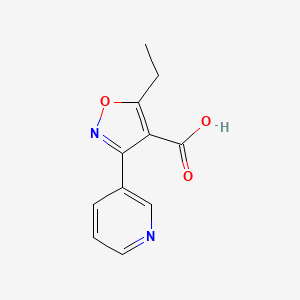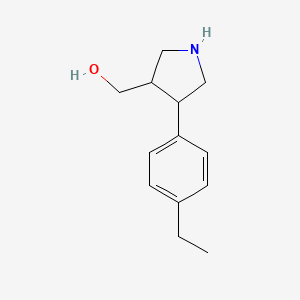
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol, also known as 4-EPPM, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidin-3-ylmethanol family, which is composed of compounds that contain a pyrrolidin-3-yl group connected to a methanol molecule. 4-EPPM has been studied for its biochemical and physiological effects, and its potential use in lab experiments. In
Aplicaciones Científicas De Investigación
Bioelectronics
The compound’s potential in bioelectronics stems from its structural similarity to poly(3,4-ethylenedioxythiophene) (PEDOT), which is used in innovative conductive polymers. These polymers are promising for bioelectronics due to their conductivity, stability, transparency, and biocompatibility . Applications include:
Antistatic Coatings
Antistatic coatings are crucial for protecting electronic components from electrostatic discharge. The compound could be used to develop new antistatic materials that offer better protection for sensitive electronic equipment .
Capacitor Cathodes
In the field of energy storage, capacitor cathodes made from conductive polymers like PEDOT derivatives offer improved capacitance and stability. This compound could lead to the development of capacitors with higher energy densities .
Organic Electronics
Organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), could benefit from the electrical properties of this compound. It could be used to create more efficient and durable organic electronic devices .
Photovoltaics
For solar energy applications, the compound could be utilized in the development of photovoltaic materials that have higher electrical conductivity and stability, leading to more efficient solar cells .
Electrochromic Devices
Electrochromic devices, which change color in response to an electrical charge, could use this compound to enhance their performance. This includes applications in smart windows and electronic displays .
Tissue Engineering
The compound’s biocompatibility makes it suitable for creating scaffolds in tissue engineering. These scaffolds can support the growth and differentiation of cells, leading to the development of artificial tissues .
Neuronal Cell Stimulation
In neuroscience research, the compound could be used to fabricate electrodes that stimulate neuronal cells. This has potential applications in the treatment of neurological disorders and the development of brain-machine interfaces .
Propiedades
IUPAC Name |
[4-(4-ethylphenyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-10-3-5-11(6-4-10)13-8-14-7-12(13)9-15/h3-6,12-15H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKRFEBDXWBWTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



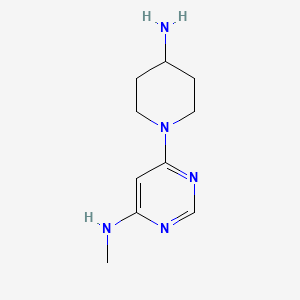
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)





![2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1531937.png)
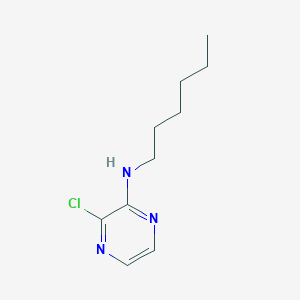
![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)
